Lysine

Catalog No.
S772649
CAS No.
56-87-1
M.F
C5H9NO4
M. Wt
146.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lysine

CAS Number

56-87-1

Product Name

Lysine

IUPAC Name

(2S)-2,6-diaminohexanoic acid

Molecular Formula

C5H9NO4

Molecular Weight

146.19 g/mol

InChI

InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1

InChI Key

WHUUTDBJXJRKMK-VKHMYHEASA-N

SMILES

C(CCN)CC(C(=O)O)N

Solubility

1000000 mg/L (at 20 °C)
6.84 M
1000 mg/mL at 20 °C
Insoluble in ethanol, ethyl ether, acetone, benzene
Insolulble in common neutral solvents
Very freely soluble in water.
Water solubility: >100 g/100 g H20 at 25 °C
In water, 5.84X10+5 mg/L at 27 °C
1000.0 mg/mL
Soluble in water
Slightly soluble (in ethanol)

Synonyms

L-glutamicacid;(S)-2-Aminopentanedioicacid;56-86-0;GLUTAMICACID;glutacid;Glutamicol;Glutamidex;Glutaminol;Aciglut;Glusate;Glutaton;glutaminicacid;(2S)-2-Aminopentanedioicacid;L-glutamate;L-Glutaminicacid;(S)-Glutamicacid;Acidumglutamicum;L-glu;L-(+)-glutamicacid;D-Glutamiensuur;Poly-L-glutamate;alpha-aminoglutaricacid;glut;Glutamicacid,L-;a-Glutamicacid

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)N

Building Block for Protein Synthesis

Lysine is a fundamental building block for protein synthesis. It forms peptide bonds with other amino acids, creating the long chains that make up proteins. Proteins are essential for various functions in the body, including:

  • Muscle tissue growth and repair: Lysine is crucial for muscle protein synthesis, contributing to muscle growth and repair after injury or exercise .
  • Enzyme function: Many enzymes, which regulate countless biochemical reactions in the body, require specific amino acids for their structure and function. Lysine plays a role in the structure and function of various enzymes .
  • Hormone production: Some hormones, like carnitine, which assists in transporting fatty acids into the mitochondria for energy production, require lysine for their synthesis .

Potential Antiviral Effects: Impact on Herpes Simplex Virus (HSV)

Research suggests that lysine might have antiviral properties, particularly against the herpes simplex virus (HSV), which causes cold sores and genital herpes. The mechanism is thought to involve competition with another amino acid, arginine, for cellular uptake. Arginine is necessary for viral replication, and lysine might compete for its binding sites, potentially reducing viral activity .

However, studies on the effectiveness of lysine in treating or preventing HSV outbreaks have yielded conflicting results. Some studies show a potential benefit in reducing the frequency of outbreaks, while others show no significant effect . Further research is needed to determine the definitive role of lysine in HSV management.

Other Potential Applications: Exploring New Horizons

Beyond its established roles, ongoing research explores the potential applications of lysine in various areas:

  • Bone health: Studies suggest that lysine, in combination with another amino acid, L-arginine, might enhance bone-building activity and collagen production in laboratory settings. However, research on its effectiveness in preventing osteoporosis in humans is lacking .
  • Blood sugar control: Preliminary research suggests that lysine might help regulate blood sugar levels, potentially benefiting individuals with diabetes. However, more research is required to confirm this effect and understand the underlying mechanisms .
  • Anxiety reduction: Some studies suggest that lysine might play a role in reducing anxiety by interacting with stress response receptors. However, these studies are limited, and further research is necessary to understand the potential benefits and mechanisms involved .

Physical Description

White crystals or crystalline powder
Solid
White free-flowing, crystalline powder; Yeasty, bread-like aroma

Color/Form

Needles from water, hexagonal plates from dilute alcohol
Colorless crystals

XLogP3

-3

Boiling Point

Sublimes at 175 °C

Density

1.538 g/cu cm at 20 °C

LogP

-3.69
-3.69 (LogP)
-3.69
log Kow = -3.69 at pH 7.0

Odor

Odorless

Melting Point

224 dec °C
Mp 224-225 (211-213 °, 247-249 °) ° dec.
213 °C (OECD Guideline 102 (Melting point / Melting Range))

UNII

3KX376GY7L

Related CAS

138-15-8 (unspecified hydrochloride)
16690-92-9 (di-hydrochloride salt)
19238-49-4 (unspecified calcium salt)
19473-49-5 (mono-potassium salt)
24595-14-0 (unspecified potassium salt)
55695-80-2 (mono-lithium salt)
7558-63-6 (mono-ammonium salt)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 115 of 117 companies (only ~ 1.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

IDENTIFICATION: Glutamic acid is an odorless solid. It has a sour taste. Glutamic acid is moderately soluble in water. It occurs naturally in plants and animals. USE: Glutamic acid is used to make food additives, pesticides, and medicine. It is also a food additive. Glutamic acid is an ingredient in many hair care products. EXPOSURE: Workers that use or produce glutamic acid may breathe in mists or have direct skin contact. The general population may be exposed by eating foods or direct skin contact when using consumer products containing glutamic acid. If glutamic acid is released to air, it will be broken down by reaction with other chemicals. Glutamic acid released to air will also be in or on particles that eventually fall to the ground. If released to water or soil, it will be in and ionic form and may or may not bind to soil particles or suspended particles depending on the particle chemistry. Glutamic acid may move through soil. Glutamic acid is not expected to move into air from wet soils or water surfaces. Glutamic acid is expected to be broken down by microorganisms and may not build up in tissues of aquatic organisms. RISK: The potential for glutamic acid to produce toxic effects in humans has not been studied. A few laboratory animal toxicity studies of glutamic acid are available in the published scientific literature, but the studies are inadequate to identify potential health effects. The potential for glutamic acid to cause infertility, abortion, or birth defects has not been examined in laboratory animals. The potential for glutamic acid to cause cancer has not been examined in laboratory animals. The potential for glutamic acid to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Drug Indication

Supplemental L-lysine has putative anti-herpes simplex virus activity. There is preliminary research suggesting that it may have some anti-osteoporotic activity.
LysaKare is indicated for reduction of renal radiation exposure during Peptide-Receptor Radionuclide Therapy (PRRT) with lutetium (177Lu) oxodotreotide in adults.

Therapeutic Uses

Lysine appears to have antiviral, anti-osteoporotic, cardiovascular, and lipid-lowering effects, although more controlled human studies are needed.
Unproven uses: The most common use of supplemental lysine is for preventing and treating episodes of herpes simplex virus. Lysine has been used in conjunction with calcium to prevent and treat osteoporosis. It has also been used for treating pain, aphthous ulcers, migraine attacks, rheumatoid arthritis, and opiate withdrawal. Many "body-building" formulations contain lysine to aid in muscle repair.
/Experimental Therapy/ A major contributing factor to the loss of mobility in elderly people is the gradual and continuous loss of lean body mass ... Elderly (76 +/-1.6 years) women (n = 39) and men (n = 38) were recruited for a double-blinded controlled study. Study participants were randomly assigned to either an isonitrogenous control-supplement (n = 37) or a treatment-supplement (HMB/Arg/Lys) consisting of beta-hydroxy-beta-methylbutyrate, L-arginine, and L-lysine (n = 40) for the 1-year study ... In subjects taking the HMB/Arg/Lys supplement, lean tissue increased over the year of study while in the control group, lean tissue did not change ... Consumption of a simple amino acid-related cocktail increased protein turnover and lean tissue in elderly individuals in a year-long study.
Supplementation of meals with low doses of oral lysine improved fasting plasma lysine concentrations in 27 Finnish patients with lysinuric protein intolerance (LPI) without causing hyperammonemia or other recognizable side effects during 12 months of follow-up. In conclusion, low-dose oral lysine supplementation is potentially beneficial to patients with LPI and can be started safely at an early age.

Pharmacology

Insures the adequate absorption of calcium; helps form collagen ( which makes up bone cartilage & connective tissues); aids in the production of antibodies, hormones & enzymes. Recent studies have shown that Lysine may be effective against herpes by improving the balance of nutrients that reduce viral growth. A deficiency may result in tiredness, inability to concentrate, irritability, bloodshot eyes, retarded growth, hair loss, anemia & reproductive problems.
Lysine is one of nine essential amino acids in humans required for growth and tissue repair, Lysine is supplied by many foods, especially red meats, fish, and dairy products. Lysine seems to be active against herpes simplex viruses and present in many forms of diet supplements. The mechanism underlying this effect is based on the viral need for amino acid arginine; lysine competes with arginine for absorption and entry into cells. Lysine inhibits HSV growth by knocking out arginine. (NCI04)
L-Lysine is a nutritional supplement containing the biologically active L-isomer of the essential amino acid lysine, with potential anti-mucositis activity. Upon oral intake, L-lysine promotes healthy tissue function, growth and healing and improves the immune system. L-Lysine promotes calcium uptake, is essential for carnitine production and collagen formation. As collagen is essential for connective tissue maintenance, this agent may also help heal mucosal wounds. This may help decrease and prevent mucositis induced by radiation or chemotherapy.

ATC Code

V03AF11
B - Blood and blood forming organs
B05 - Blood substitutes and perfusion solutions
B05X - I.v. solution additives
B05XB - Amino acids
B05XB03 - Lysine

Mechanism of Action

Proteins of the herpes simplex virus are rich in L-arginine, and tissue culture studies indicate an enhancing effect on viral replication when the amino acid ratio of L-arginine to L-lysine is high in the tissue culture media. When the ratio of L-lysine to L-arginine is high, viral replication and the cytopathogenicity of herpes simplex virus have been found to be inhibited. L-lysine may facilitate the absorption of calcium from the small intestine.
Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Amino acids/
The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Amino acids/

Vapor Pressure

1.70e-08 mmHg
<1.10X10-5 mm Hg at 20 °C (OECD Guideline 104 (Vapor Pressure Curve))

Pictograms

Corrosive

Other CAS

56-86-0
6106-04-3

Associated Chemicals

L-Lysine monohydrochloride; 657-27-2
L-Lysine dihydrochloride (DL); 657-26-1
L-Lysine hydrochloride; 10098-89-2
(DL)-Lysine; 70-54-2

Wikipedia

Lysine

Drug Warnings

Patients with hypercholesterolemia should be aware that supplemental lysine has been linked to increased cholesterol levels in animal studies. However, other studies have shown lysine can also decrease cholesterol levels.
Adverse reactions: renal dysfunction, including Fanconi's syndrome and renal failure, has been reported.
L-lysine ibuprofen /was given/ to a preterm infant with respiratory distress to induce closure of a patent ductus arteriosus, and the infant experienced pulmonary hypertension. Only 3 cases of pulmonary hypertension following early administration of an ibuprofen solution buffered with tromethamine have previously been reported. However, this severe side effect has never been observed in multicentre, randomized, double-blind controlled trials, nor in recent reviews or meta-analyses of L-lysine ibuprofen use.

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Antistatic; Hair conditioning; Skin conditioning

Methods of Manufacturing

Isolation from acid-hydrolyzed proteins (casein, fibrin or blood corpuscle paste)
Extraction of natural proteins, synthetically by fermentation of glucose or other carbohydrates and by synthesis from caprolactum
The usual raw material for the fermentation production of L-lysine is molasses...high performance microbes belong to the species Corynebacterium glutamicum or Brevibactrium lactofermentum
A process combining chemical and microbiological techniques for the production of L-lysine was introduced by Toray Industries; /in this process/, alpha-amino-e-caprolactam (ACL) is formed from cyclohexanol... this intermediate is then hydrolyzed with L-ACL-hydrolase to yield L-lysine

General Manufacturing Information

L-Lysine: ACTIVE
Supplementation of wheat-based foods with lysine improves their protein quality and results in improved growth and tissue synthesis: Feldberg, Hetzel, Food Technol 12, 496 (1958). Method or incorporation: Hause, Todd, US Patent 3,015,567 (1962 to Du Pont).
Lysine composition in g/100 g of protein: gelatins: 5.1; milk: 8.7 g/lb g total nitrogen; casein: 8.2; serum albumin: 12.7 g/lb g total nitrogen; gamma globulin: 8.1; horse hemoglobin: 8.5; insulin: 2.5; clostridium botulinum toxin: 7.7 /From table/
Stability of added lysine during baking of white bread depends primarily on the reducing sugar content of the product. In the ... addition of 25% nonfat milk powder, 40% of the lysine is nutritionally lost. At the usual rate of skim milk powder in bread, 4-6%, retention of lysine is 80-95%.
Processes requiring severe heat treatments of cereal-based foods to gelatinize starch and denature protein may cause severe losses of lysine. ... Analysis of protein hydrolysates of bread indicated that lysine ... /was/ degraded 5-17% during baking.
For more General Manufacturing Information (Complete) data for L-Lysine (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method: AOAC 960.47; Procedure: microbiological, turbidimetric and titrimetric methods; Analyte: lysine; Matrix: vitamin preparations; Detection Limit: not provided.
Method: AOAC 994.12; Procedure: performic acid oxidation with acid hydrolysis-sodium metabisulfite method; Analyte: lysine; Matrix: feeds; Detection Limit: not provided.
Method: AOAC 975.44; Procedure: automatic amino acid analyzer; Analyte: lysine; Matrix: nutritional supplements; Detection Limit: not provided.
Method: AOAC 999.13; Procedure: high performance liquid chromatography post-column derivatization; Analyte: lysine; Matrix: feed grade amino acid trade products or in premixes with more than 10% individual amino acid content; Detection Limit: not provided.
For more Analytic Laboratory Methods (Complete) data for L-Lysine (8 total), please visit the HSDB record page.

Interactions

Lysine 10 mmol/kq given to mice for 1 to 10 days significantly increased clonic and tonic seizure latencies caused by 60 mg/kg pentylenetetrazol (PTZ). On day 1 the clonic and tonic seizure latencies were increased from 160.4 +/- 26.3 and 828.6 +/- 230.8 s to 286.1 +/- 103.3 and 982.3 +/- 98.6 respectively. Both clonic and tonic seizure latencies increased steadily with additional L-lysine treatment without significant change in survival rate. On day 10, the anticonvulsant effect reached its highest level with a block of tonic seizures and survival rate of 100% without tolerance developing. Acute L-lysine significantly increased the mean clonic latency from 85.8 +/- 5.24 to 128.2 +/- 9.0 s and the mean tonic seizure from 287.2 +/- 58.7 to 313.5 +/- 42.2 s with 80 mg/kg of PTZ. On day 10 of treatment, the anticonvulsant effect of L-lysine was highest, with a significant incr of 155 and 184% in clonic and tonic latencies over control, respectively. After 15 and 20 day treatment, clonic and tonic seizure latencies and survival rate decreased, suggesting development of tolerance ...
Acute intake of high levels of lysine interferes with dietary protein metabolism and competes with the transport of arginine, suggesting that adverse effects from high levels of lysine are more likely to occur if protein intake or dietary arginine intake is low.
Intravenous L-lysine (16.5 to 41.3 g/day in young men) has been shown to inhibit renal tubular protein reabsorption. L-Lysine shares an intestinal transport system with L-arginine, and competes with L-arginine for reabsorption from renal tubules.
Increased liver total lipids, triacylglycerol, and cholesterol concentrations were seen in rats fed 5% L-lysine and 15% casein for 2 weeks, an effect that can be reversed by feeding arginine.
... The aim of the present study was to study the effects of L-arginine transport inhibition, using acute and repeated L-lysine treatment, on phencyclidine (PCP)-induced disruption of PPI in mice. RESULTS: Subchronic, and to some extent acute, pretreatment with L-lysine blocked a PCP-induced deficit in PPI without affecting basal PPI. CONCLUSIONS: L-lysine has been shown to block L-arginine transport in vitro, most likely via a competitive blockade and down regulation of cationic amino acid transporters. However, the importance of L-arginine transport as a regulatory mechanism in NO production in vivo is still not clear. The present results lend further support to the notion that some of the effects of PCP in the central nervous system are mediated via NO and that L-arginine transport may play a role in the regulation of NO production in the brain.

Dates

Modify: 2023-08-15
1. Leitão AL, Enguita FJ, Martín JF, Santos Oliveira JF. Effect of exogenous lysine on the expression of early cephamycin C biosynthetic genes and antibiotic production in Nocardia lactamdurans MA4213. Appl Microbiol Biotechnol. 2001 Sep;56(5-6):670-5. doi: 10.1007/s002530100715. PMID: 11601612.

2. Leitão AL, Enguita FJ, Martín JF, Santos Oliveira JF. Effect of exogenous lysine on the expression of early cephamycin C biosynthetic genes and antibiotic production in Nocardia lactamdurans MA4213. Appl Microbiol Biotechnol. 2001 Sep;56(5-6):670-5. doi: 10.1007/s002530100715. PMID: 11601612.

3. Collin SP. Topography and morphology of retinal ganglion cells in the coral trout Plectropoma leopardus (Serranidae): a retrograde cobaltous-lysine study. J Comp Neurol. 1989 Mar 1;281(1):143-58. doi: 10.1002/cne.902810112. PMID: 2466878.

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